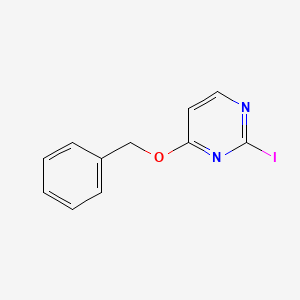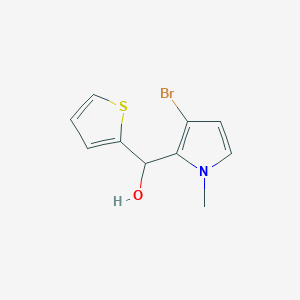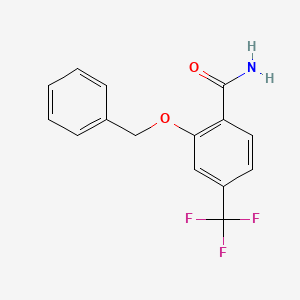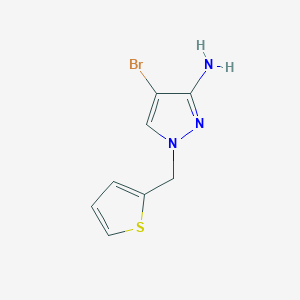
4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is an organic compound with the molecular formula C8H7BrN2S. This compound is characterized by the presence of a bromine atom, a thiophene ring, and a pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with thiophen-2-ylmethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced amines and other derivatives.
Applications De Recherche Scientifique
4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine
- 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
- 4-Bromo-1-(furan-2-ylmethyl)-1H-pyrazol-3-amine
Uniqueness
4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H8BrN3S |
|---|---|
Poids moléculaire |
258.14 g/mol |
Nom IUPAC |
4-bromo-1-(thiophen-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3S/c9-7-5-12(11-8(7)10)4-6-2-1-3-13-6/h1-3,5H,4H2,(H2,10,11) |
Clé InChI |
QRAZFPGVQHTHNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CN2C=C(C(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


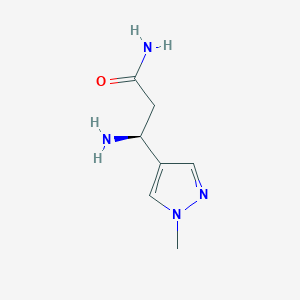
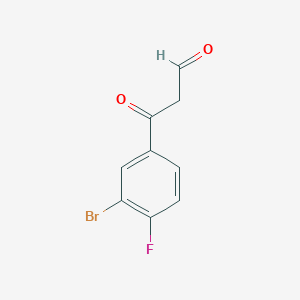


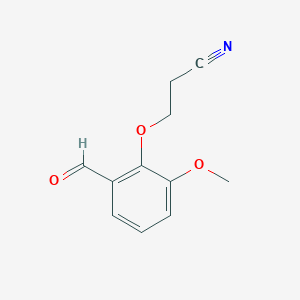
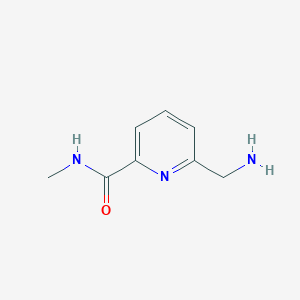

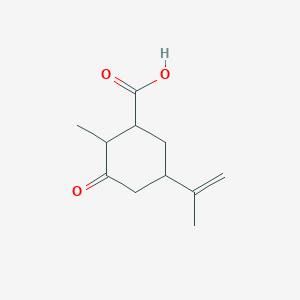
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13081522.png)


